molecular formula C29H26N4O5 B15143376 ChemR23-IN-2

ChemR23-IN-2

Cat. No.: B15143376
M. Wt: 510.5 g/mol
InChI Key: FWMIYMSIZWIVNI-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for ChemR23-IN-2 are not widely documented in the public domain. the preparation of similar compounds typically involves organic synthesis techniques, including the use of specific reagents and catalysts under controlled conditions. Industrial production methods would likely involve scaling up these synthetic routes while ensuring purity and consistency of the final product .

Chemical Reactions Analysis

ChemR23-IN-2, like other compounds targeting G protein-coupled receptors, may undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions would depend on the specific conditions and reagents used .

Scientific Research Applications

ChemR23-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

ChemR23-IN-2 exerts its effects by binding to the ChemR23 receptor, which leads to the activation of intracellular signaling pathways. This includes the release of intracellular calcium and inhibition of cyclic adenosine monophosphate (cAMP) and mitogen-activated protein kinase (MAPK) ERK1/2-mediated signaling. The activation of ChemR23 leads to the up-regulation of the phosphatidylinositol 3-kinase/Akt signaling pathway and down-regulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) .

Comparison with Similar Compounds

ChemR23-IN-2 can be compared with other compounds targeting the ChemR23 receptor, such as:

This compound is unique in its specific targeting and modulation of the ChemR23 receptor, making it a valuable tool for studying the receptor’s role in various physiological and pathological processes .

Properties

Molecular Formula

C29H26N4O5

Molecular Weight

510.5 g/mol

IUPAC Name

2-[cyclopropylmethyl-[(1R)-1-[4-[5-methyl-2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]ethyl]amino]-1,3-benzoxazole-4-carboxylic acid

InChI

InChI=1S/C29H26N4O5/c1-16-6-13-21(26-31-29(36)38-32-26)23(14-16)20-11-9-19(10-12-20)17(2)33(15-18-7-8-18)28-30-25-22(27(34)35)4-3-5-24(25)37-28/h3-6,9-14,17-18H,7-8,15H2,1-2H3,(H,34,35)(H,31,32,36)/t17-/m1/s1

InChI Key

FWMIYMSIZWIVNI-QGZVFWFLSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C2=NOC(=O)N2)C3=CC=C(C=C3)[C@@H](C)N(CC4CC4)C5=NC6=C(C=CC=C6O5)C(=O)O

Canonical SMILES

CC1=CC(=C(C=C1)C2=NOC(=O)N2)C3=CC=C(C=C3)C(C)N(CC4CC4)C5=NC6=C(C=CC=C6O5)C(=O)O

Origin of Product

United States

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